REACTION_CXSMILES
|
[Na].[NH2:2][C:3]([NH2:5])=[O:4].[CH:6]1([CH:11]([C:17](OCC)=[O:18])[C:12](OCC)=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7]1>C(O)C>[CH:6]1([CH:11]2[C:12](=[O:13])[NH:5][C:3](=[O:4])[NH:2][C:17]2=[O:18])[CH2:10][CH2:9][CH2:8][CH2:7]1 |^1:0|
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
CUSTOM
|
Details
|
The thick white slurry which formed
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was removed via rotary evaporation
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
The resulting white solid which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried on a pump
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from water
|
Type
|
CUSTOM
|
Details
|
recrystallized a second time from 5% water/ethanol
|
Type
|
CUSTOM
|
Details
|
to obtain 7.006 g of colorless platelike crystals with a melting point of 222-223° C.
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C1C(NC(NC1=O)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |